2,4-Dimethyloctane

Catalog No.
S1966686
CAS No.
4032-94-4
M.F
C10H22
M. Wt
142.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyloctane

CAS Number

4032-94-4

Product Name

2,4-Dimethyloctane

IUPAC Name

2,4-dimethyloctane

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

InChI

InChI=1S/C10H22/c1-5-6-7-10(4)8-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

IXAVTTRPEXFVSX-UHFFFAOYSA-N

SMILES

CCCCC(C)CC(C)C

Canonical SMILES

CCCCC(C)CC(C)C

2,4-Dimethyloctane (CAS 4032-94-4) is a highly branched C10 alkane that serves as a critical reference material and structural probe in petrochemical analysis, combustion modeling, and materials science [1]. As an isomer of decane, its methyl branching at the 2 and 4 positions fundamentally alters its thermophysical properties, reducing its boiling point and vaporization energy compared to linear baselines [2]. These structural deviations directly impact its autoignition kinetics and chromatographic retention, making it a highly specific procurement target for laboratories formulating diesel surrogate fuels, conducting high-resolution gas chromatography (GC) speciation, or investigating shape-selective catalysis [REFS-1, REFS-3].

Substituting 2,4-dimethyloctane with generic C10 isomers, such as n-decane, fundamentally compromises experimental and analytical integrity. In combustion research, linear decane exhibits a highly reactive autoignition profile with a Cetane Number near 76, whereas the steric hindrance in 2,4-dimethyloctane suppresses early autoignition, yielding a much lower Derived Cetane Number (DCN)[1]. In analytical workflows, generic substitution is impossible because the specific branching dictates the Kovats retention index; any other isomer will elute at a different time, invalidating speciation profiles used in regulatory emission models[2]. Furthermore, in catalysis, distinct dimethyloctane isomers exhibit divergent diffusion rates and adsorption preferences depending on exact zeolite pore topologies, rendering them strictly non-interchangeable for structural probing [3].

Suppressed Autoignition for Surrogate Fuel Modeling

In diesel surrogate formulation, ignition delay is highly sensitive to alkane branching. 2,4-Dimethyloctane exhibits a Derived Cetane Number (DCN) of 44, which is drastically lower than the linear baseline n-decane (CN ~76) [1]. This reduction reflects the increased resistance to autoignition caused by the methyl branches at the 2 and 4 positions, which stabilize the molecule against early radical attack during the compression stroke [2].

Evidence DimensionDerived Cetane Number (DCN)
Target Compound DataDCN = 44
Comparator Or Baselinen-Decane (CN ≈ 76)
Quantified Difference42% reduction in cetane number
ConditionsIgnition Quality Tester (IQT) / Standard CFR engine conditions

Procurement of this specific isomer is critical for formulating realistic diesel and aviation surrogate fuels that require precise tuning of ignition delay times.

Precise GC Elution for Hydrocarbon Speciation

For environmental and petrochemical speciation, exact retention indices are mandatory. 2,4-Dimethyloctane has a Kovats Retention Index (KRI) of approximately 916 on a standard non-polar squalane stationary phase [1]. This demonstrates a significant negative shift compared to n-decane, which is defined as 1000. The specific placement of the methyl groups reduces the molecular surface area and polarizability relative to the linear chain, causing it to elute significantly earlier [2].

Evidence DimensionKovats Retention Index (KRI)
Target Compound DataKRI ≈ 916
Comparator Or Baselinen-Decane (KRI = 1000)
Quantified DifferenceShift of -84 index units
ConditionsNon-polar squalane stationary phase

Analytical laboratories must procure this exact standard to accurately calibrate GC-MS equipment for identifying specific branched alkanes in complex exhaust or fuel samples.

Topological Preference in Zeolite Catalysis

In the study of microporous materials, dimethyloctane isomers serve as highly sensitive probe molecules for pore topology. Research demonstrates that MEL-type zeolites selectively prefer the adsorption of 2,4-dimethyloctane, whereas MFI-type zeolites prefer the 4,4-dimethyloctane isomer[1]. This differentiation is driven by the subtle steric differences in how the branched chains align within the intersecting 5.5 Å channels of the respective zeolite frameworks [1].

Evidence DimensionShape-selective adsorption preference
Target Compound DataPreferred by MEL-type zeolites
Comparator Or Baseline4,4-Dimethyloctane (Preferred by MFI-type zeolites)
Quantified DifferenceDistinct binary adsorption preference based on pore topology
ConditionsAdsorption in intersecting 5.5 Å zeolite channels

Materials scientists evaluating novel zeolites or hydroisomerization catalysts must procure specific isomers to accurately map pore dimensions and shape-selective diffusion barriers.

Altered Volatility for Evaporative Emission Modeling

The branching in 2,4-dimethyloctane disrupts the efficient intermolecular packing seen in linear alkanes, leading to higher volatility. It exhibits a boiling point of 156.4 °C and an enthalpy of vaporization of 48.5 kJ/mol [1]. In contrast, n-decane boils at 174 °C with an enthalpy of vaporization of 51.4 kJ/mol [2]. This increased volatility is a critical parameter when modeling hot-soak evaporative emissions or distillation curves in fuel blends.

Evidence DimensionBoiling Point and Enthalpy of Vaporization
Target Compound DataBP = 156.4 °C; ΔvapH = 48.5 kJ/mol
Comparator Or Baselinen-Decane (BP = 174 °C; ΔvapH = 51.4 kJ/mol)
Quantified Difference17.6 °C lower boiling point; 2.9 kJ/mol lower vaporization energy
ConditionsStandard atmospheric pressure (760 mmHg)

Accurate thermodynamic modeling of fuel evaporation and distillation requires the exact thermophysical parameters of this branched isomer, rather than relying on linear approximations.

Diesel and Aviation Surrogate Fuel Formulation

Directly downstream of its specific Derived Cetane Number (DCN = 44), 2,4-dimethyloctane is procured to blend surrogate fuels that accurately mimic the ignition delay and combustion kinetics of real-world middle distillates[1].

Analytical Calibration for Environmental Speciation

Downstream of its precise Kovats Retention Index (KRI ≈ 916), it is used as a critical reference standard in GC-MS workflows to quantify branched alkane emissions in regulatory models like EPA MOVES and CARB profiles [2].

Probe Molecule for Zeolite Characterization

Downstream of its unique shape-selective adsorption behavior, it is utilized by materials scientists to test the pore topology, diffusion limits, and catalytic hydroisomerization efficiency of MEL-type and other microporous zeolites [3].

XLogP3

5.1

Dates

Last modified: 08-16-2023

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